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2-Butynoyl chloride, also known as 2-butenoyl chloride or crotonyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 104.535 g/mol. It is characterized by a carbon-carbon triple bond adjacent to a carbonyl group, making it a member of the acyl chloride family. The compound appears as a colorless to light yellow liquid and is known for its reactivity, particularly with water, which leads to hydrolysis and the formation of crotonic acid .
Several methods exist for synthesizing 2-butenoyl chloride:
2-Butynoyl chloride has several applications in organic synthesis:
Research on interaction studies involving 2-butenoyl chloride primarily focuses on its reactivity with biological molecules. Its interactions with nucleophiles such as amino acids have been noted, which may lead to protein modifications. These interactions could potentially impact enzyme activity or cellular signaling pathways. Further studies are needed to elucidate specific biological interactions and their implications .
Several compounds share structural similarities with 2-butenoyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butyryl Chloride | C4H7ClO | Saturated acyl chloride; less reactive than 2-butenoyl chloride. |
Propionyl Chloride | C3H5ClO | Shorter carbon chain; used in similar synthetic applications. |
Acetyl Chloride | C2H3ClO | Smaller size; widely used as a reagent in organic synthesis. |
Crotonic Acid | C4H6O2 | Non-chlorinated version; used in various biochemical applications. |
The uniqueness of 2-butenoyl chloride lies in its unsaturation (presence of double bond) combined with an acyl chloride functionality, allowing for diverse reactivity compared to its saturated counterparts like butyryl chloride .